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Compound of Interest

Compound Name: Ionizable lipid-1

Cat. No.: B10861685 Get Quote

In-Depth Structural Analysis of Ionizable Lipid-1:
A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of "Ionizable
lipid-1," a key component in modern drug delivery systems, utilizing Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). This document details the physicochemical

properties, experimental protocols for structural elucidation, and the mechanistic pathways

associated with this lipid.

Physicochemical and Structural Data of Ionizable
Lipid-1
Ionizable lipid-1, also known as Lipid 2-10, is a cationic ionizable lipid crucial for the

formulation of lipid nanoparticles (LNPs). Its structure is integral to the encapsulation and

cellular delivery of therapeutic payloads such as mRNA.
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Property Value

IUPAC Name
ditridecan-7-yl 10-[3-(dimethylamino)propyl-

octanoylamino]nonadecanedioate

CAS Number 2055939-68-7

Molecular Formula C58H114N2O5

Molecular Weight 919.56 g/mol [1]

Exact Mass 918.8728 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic

molecules like Ionizable lipid-1. Below are the generalized protocols for acquiring ¹H and ¹³C

NMR spectra.

Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Dissolve a precise amount of Ionizable lipid-1 in a deuterated solvent,

such as chloroform-d (CDCl₃), to a concentration of 5-10 mg/mL. Transfer the solution to a 5

mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g.,

zgpg30).

Typical parameters include a 30° pulse angle, a spectral width of 200-250 ppm, and a

longer relaxation delay (e.g., 2-5 seconds).

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate

software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase

correction, baseline correction, and referencing the chemical shifts to the residual solvent

peak or an internal standard (e.g., TMS at 0.00 ppm).

While specific experimental NMR data for Ionizable lipid-1 is not publicly available in detail,

the expected spectral regions for key functional groups are outlined below based on its

chemical structure.

Table of Expected ¹H and ¹³C NMR Chemical Shift Ranges for Ionizable Lipid-1

Functional Group
Expected ¹H Chemical
Shift (ppm)

Expected ¹³C Chemical
Shift (ppm)

Alkyl Chain CH₃ 0.8 - 0.9 14 - 15

Alkyl Chain (CH₂)n 1.2 - 1.6 22 - 35

CH-O (Ester) 4.8 - 5.0 70 - 75

CH₂-N (Amine) 2.2 - 2.8 45 - 60

N-(CH₃)₂ 2.2 - 2.3 45 - 46

CH₂-C=O (Ester/Amide) 2.1 - 2.5 30 - 40

C=O (Ester/Amide) - 170 - 175

Mass Spectrometry (MS) Analysis
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Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

Ionizable lipid-1, confirming its identity and purity. High-resolution mass spectrometry (HRMS)

provides highly accurate mass measurements.

Experimental Protocol: LC-MS/MS
Sample Preparation: Prepare a dilute solution of Ionizable lipid-1 in a suitable solvent such

as a mixture of acetonitrile and water with a small amount of formic acid to promote

ionization.

Chromatography:

Utilize a liquid chromatography system (e.g., UPLC or HPLC) with a C8 or C18 reversed-

phase column.

Employ a gradient elution method, for example, starting with a higher percentage of

aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the

organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

Mass Spectrometry:

Interface the LC system with a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Use electrospray ionization (ESI) in positive ion mode.

Acquire full scan MS data to determine the mass of the protonated molecule [M+H]⁺.

Perform tandem MS (MS/MS) on the precursor ion to obtain a fragmentation pattern. This

is typically done using collision-induced dissociation (CID).

Data Analysis: Analyze the resulting mass spectra to identify the parent ion and

characteristic fragment ions. The accurate mass measurement helps to confirm the

elemental composition.

Table of Expected Mass Spectrometry Data for Ionizable Lipid-1
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Ion Calculated m/z

[M+H]⁺ 919.8801

[M+Na]⁺ 941.8620

Common fragmentation pathways for lipids involve the cleavage of ester and amide bonds, as

well as the loss of alkyl chains. For Ionizable lipid-1, characteristic fragments would likely arise

from the loss of the dimethylaminopropyl group and the cleavage of the ester linkages to the

tridecan-7-ol moieties.

Signaling Pathway and Mechanism of Action
Ionizable lipids are fundamental to the function of lipid nanoparticles in delivering nucleic acid-

based therapeutics. Their mechanism of action is primarily centered around facilitating the

escape of the therapeutic payload from the endosome into the cytoplasm.

Endosomal Escape Pathway

Extracellular Space (pH 7.4)
Cell

LNP (Neutral Charge) EndocytosisCellular Uptake Early Endosome (pH ~6.5) Late Endosome (pH ~5.5)Maturation Protonation of
Ionizable Lipid-1

Interaction with
Endosomal Membrane

Membrane Destabilization
(Hexagonal Phase Formation)

Payload Release
into Cytoplasm Cytoplasm

Click to download full resolution via product page

Caption: Workflow of LNP-mediated endosomal escape.

At physiological pH (around 7.4), Ionizable lipid-1 is predominantly neutral, which contributes

to the stability of the LNP in circulation. Following cellular uptake via endocytosis, the LNP is

trafficked into endosomes. As the endosome matures, its internal pH drops. This acidic

environment leads to the protonation of the tertiary amine group of Ionizable lipid-1, resulting

in a positive charge.[1][2][3][4][5] This charge switch is critical for the subsequent steps. The

positively charged Ionizable lipid-1 then interacts with the negatively charged lipids present in
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the endosomal membrane.[1][2][3][4][5] This interaction is thought to induce a change in the

lipid phase from a bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the

endosomal membrane.[2][3] This disruption ultimately leads to the release of the encapsulated

therapeutic payload from the endosome into the cytoplasm, where it can exert its biological

function.[2]

Experimental Workflow for Structural Analysis
The following diagram outlines the logical flow of experiments for the comprehensive structural

characterization of Ionizable lipid-1.
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Caption: Experimental workflow for structural analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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